molecular formula C12H8ClN3O3 B10968907 4-chloro-N-(5-nitropyridin-2-yl)benzamide

4-chloro-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B10968907
M. Wt: 277.66 g/mol
InChI Key: PFKZSZLWRCXPCO-UHFFFAOYSA-N
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Description

4-chloro-N-(5-nitropyridin-2-yl)benzamide is a chemical compound that belongs to the class of benzamide derivatives It is characterized by the presence of a chloro group at the 4-position of the benzamide ring and a nitro group at the 5-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, 2-chloropyridine, undergoes nitration to introduce a nitro group at the 5-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid.

    Amidation: The nitrated pyridine derivative is then reacted with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using iron powder in acidic conditions.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in hydrochloric acid.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Reduction: 4-amino-N-(5-nitropyridin-2-yl)benzamide.

    Substitution: Various substituted benzamide derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound has shown promise as a potential anti-tubercular agent.

    Materials Science: The compound’s unique structural features make it suitable for use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a molecular probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-chloro-N-(5-nitropyridin-2-yl)benzamide involves its interaction with specific molecular targets. For instance, as an anti-tubercular agent, it is believed to inhibit the activity of enzymes essential for the survival of Mycobacterium tuberculosis. The nitro group plays a crucial role in this inhibition by forming reactive intermediates that disrupt the bacterial cell’s metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H8ClN3O3

Molecular Weight

277.66 g/mol

IUPAC Name

4-chloro-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C12H8ClN3O3/c13-9-3-1-8(2-4-9)12(17)15-11-6-5-10(7-14-11)16(18)19/h1-7H,(H,14,15,17)

InChI Key

PFKZSZLWRCXPCO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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